molecular formula C13H17ClFN3O B12215546 3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride

3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride

Cat. No.: B12215546
M. Wt: 285.74 g/mol
InChI Key: FCCIAJJJWXABAM-UHFFFAOYSA-N
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Description

3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride is a synthetic compound with a complex structure that includes a phenol group, a pyrazole ring, and a fluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester, followed by alkylation with 2-fluoroethyl bromide. The resulting intermediate is then reacted with 3-aminomethylphenol under controlled conditions to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may require the use of strong bases like sodium hydride (NaH) or catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features.

    Cresol: A phenolic compound with comparable chemical properties.

Uniqueness

3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride is unique due to its specific combination of a pyrazole ring, fluoroethyl group, and phenol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

IUPAC Name

3-[[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H16FN3O.ClH/c1-10-9-17(6-5-14)16-13(10)15-8-11-3-2-4-12(18)7-11;/h2-4,7,9,18H,5-6,8H2,1H3,(H,15,16);1H

InChI Key

FCCIAJJJWXABAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=CC=C2)O)CCF.Cl

Origin of Product

United States

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